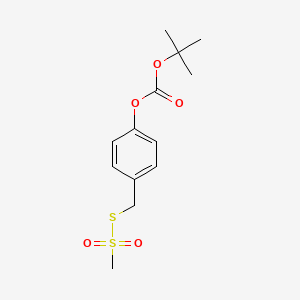
4-(tert-Butoxycarbonyloxy)benzyl Methanethiosulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butoxycarbonyloxy)benzyl Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C13H18O5S2 and its molecular weight is 318.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(tert-Butoxycarbonyloxy)benzyl Methanethiosulfonate (CAS No. 1246814-72-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies related to its biological activity.
- Molecular Formula : C13H18O5S2
- Molar Mass : 318.41 g/mol
- Structure : The compound contains a methanethiosulfonate group, which is significant for its reactivity and interaction with biological molecules.
This compound exhibits various biochemical properties that influence its activity:
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are critical for drug metabolism. Depending on the specific enzyme, it can act as an inhibitor or activator.
- Cell Signaling Modulation : The compound has been shown to affect signaling pathways such as MAPK/ERK, which are involved in cell proliferation and survival.
Cellular Effects
The compound's influence on cellular processes is profound:
- Cell Growth and Apoptosis : By modulating the MAPK/ERK pathway, it can promote cell growth or induce apoptosis depending on the cellular context.
- Gene Expression : It alters the expression of genes associated with metabolic pathways and stress responses, leading to changes in protein synthesis.
Molecular Mechanisms
The mechanisms through which this compound exerts its effects include:
- Binding Interactions : The compound binds to active sites of enzymes and proteins, influencing their activity. For example, it can inhibit certain kinases by competing with ATP for binding sites .
- Transcriptional Regulation : It interacts with transcription factors, affecting the transcriptional activity of specific genes and leading to changes in cellular function.
Temporal and Dosage Effects
Research indicates that the effects of this compound may vary over time and with dosage:
- Stability : It remains stable under standard laboratory conditions but can degrade over time or under extreme conditions (e.g., high temperature).
- Dosage Variability : Low doses may enhance metabolic pathways or provide protective effects against oxidative stress, while high doses could lead to toxicity, including liver damage.
Subcellular Localization
The localization of this compound within cells is crucial for its biological activity:
- Nuclear Localization : When localized to the nucleus, it can interact with transcription factors to influence gene expression.
- Mitochondrial Targeting : If directed to mitochondria, it may impact cellular metabolism and energy production.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory studies demonstrated that this compound could modulate cell signaling pathways in various cancer cell lines, suggesting potential applications in cancer therapy .
- Animal Models : Research involving animal models indicated that the compound could enhance certain metabolic processes at low doses while exhibiting toxic effects at higher concentrations, underlining the importance of dosage in therapeutic contexts.
- Comparative Studies : Comparative analysis with other methanethiosulfonates revealed that this compound has unique properties that may make it suitable for specific therapeutic applications, particularly in metabolic disorders .
属性
IUPAC Name |
tert-butyl [4-(methylsulfonylsulfanylmethyl)phenyl] carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S2/c1-13(2,3)18-12(14)17-11-7-5-10(6-8-11)9-19-20(4,15)16/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRYFCAUUYJKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)CSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747243 |
Source


|
| Record name | S-({4-[(tert-Butoxycarbonyl)oxy]phenyl}methyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-72-1 |
Source


|
| Record name | S-({4-[(tert-Butoxycarbonyl)oxy]phenyl}methyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














